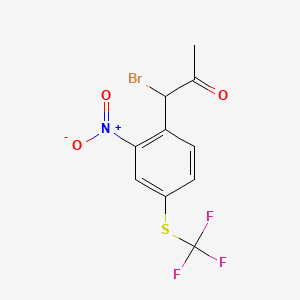
1-Bromo-1-(2-nitro-4-(trifluoromethylthio)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-1-(2-nitro-4-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound with a molecular formula of C10H7BrF3NO3S This compound is characterized by the presence of a bromine atom, a nitro group, and a trifluoromethylthio group attached to a phenyl ring, along with a propan-2-one moiety
Métodos De Preparación
The synthesis of 1-Bromo-1-(2-nitro-4-(trifluoromethylthio)phenyl)propan-2-one involves several steps. One common method includes the bromination of 1-(2-nitro-4-(trifluoromethylthio)phenyl)propan-2-one using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the selective bromination of the desired position .
Análisis De Reacciones Químicas
1-Bromo-1-(2-nitro-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of substituted derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common reagents and conditions used in these reactions include bases like sodium hydroxide or potassium carbonate for nucleophilic substitution, and catalysts like palladium on carbon for reduction reactions .
Aplicaciones Científicas De Investigación
1-Bromo-1-(2-nitro-4-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.
Material Science: The compound is utilized in the development of advanced materials, including polymers and coatings with enhanced chemical resistance and stability.
Biological Studies: Researchers use this compound to study the effects of trifluoromethylthio groups on biological activity and molecular interactions.
Mecanismo De Acción
The mechanism of action of 1-Bromo-1-(2-nitro-4-(trifluoromethylthio)phenyl)propan-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the trifluoromethylthio group can influence the compound’s lipophilicity and binding affinity to proteins and enzymes. These interactions can modulate various biological processes, including enzyme inhibition and signal transduction .
Comparación Con Compuestos Similares
1-Bromo-1-(2-nitro-4-(trifluoromethylthio)phenyl)propan-2-one can be compared with similar compounds such as:
1-Bromo-2-(trifluoromethylthio)benzene: This compound lacks the nitro and propan-2-one groups, making it less reactive in certain chemical reactions.
1-Bromo-1-(4-nitro-2-(trifluoromethylthio)phenyl)propan-2-one: This is a positional isomer with the nitro group in a different position, which can affect its reactivity and biological activity.
The unique combination of functional groups in this compound makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H7BrF3NO3S |
|---|---|
Peso molecular |
358.13 g/mol |
Nombre IUPAC |
1-bromo-1-[2-nitro-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7BrF3NO3S/c1-5(16)9(11)7-3-2-6(19-10(12,13)14)4-8(7)15(17)18/h2-4,9H,1H3 |
Clave InChI |
OKOGYLOVMFNADD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C=C(C=C1)SC(F)(F)F)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14044506.png)








